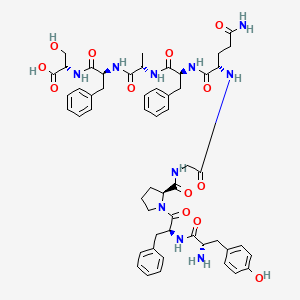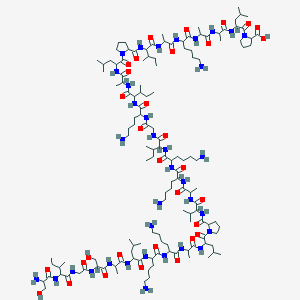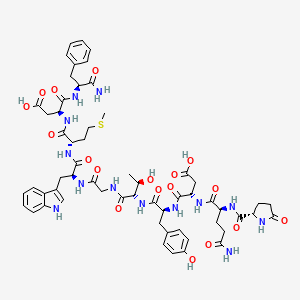
1670273-47-8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for [pThr3]-CDK5 Substrate involve the use of solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection and Coupling: The protecting group is removed, and the next amino acid is coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and Purification: The peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC)
Chemical Reactions Analysis
[pThr3]-CDK5 Substrate undergoes various types of chemical reactions, including:
Phosphorylation: This compound is phosphorylated by CDK5, which is a crucial step in its activation.
Hydrolysis: The peptide bonds in [pThr3]-CDK5 Substrate can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: The amino acid residues in the peptide can undergo oxidation and reduction reactions, although these are less common
Common reagents and conditions used in these reactions include:
Scientific Research Applications
[pThr3]-CDK5 Substrate has several scientific research applications, including:
Chemistry: Used as a model substrate to study the activity and specificity of CDK5.
Biology: Helps in understanding the role of CDK5 in various cellular processes, including cell cycle regulation and neuronal development.
Medicine: Investigated for its potential role in neurodegenerative diseases, such as Alzheimer’s disease, where CDK5 activity is dysregulated.
Industry: Utilized in the development of CDK5 inhibitors for therapeutic purposes
Mechanism of Action
The mechanism of action of [pThr3]-CDK5 Substrate involves its phosphorylation by CDK5. The substrate docks into the active site of CDK5, where it is phosphorylated at the threonine residue. This phosphorylation event is crucial for the regulation of CDK5 activity and its downstream signaling pathways. The molecular targets and pathways involved include the regulation of the cell cycle, neuronal development, and synaptic plasticity .
Comparison with Similar Compounds
[pThr3]-CDK5 Substrate can be compared with other similar compounds, such as:
[pThr3]-CDK1 Substrate: Another substrate for CDK1, which has similar properties but is specific to CDK1.
[pThr3]-CDK2 Substrate: A substrate for CDK2, which also shares similarities but is specific to CDK2.
[pThr3]-CDK4 Substrate: A substrate for CDK4, with similar properties but specific to CDK4.
The uniqueness of [pThr3]-CDK5 Substrate lies in its specificity for CDK5 and its role in neuronal development and neurodegenerative diseases .
Properties
CAS No. |
1670273-47-8 |
|---|---|
Molecular Formula |
C₅₃H₁₀₀N₁₅O₁₅P |
Molecular Weight |
1218.43 |
sequence |
One Letter Code: PK-pTHR-PKKAKKL |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B612709.png)
![6-amino-2-[[2-[[1-[2-[[2-[[1-[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]hexanoic acid](/img/structure/B612712.png)

![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[2-[[(2S,3R)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoic acid](/img/structure/B612723.png)

